molecular formula C12H18 B7771765 1,5,9-CYCLODODECATRIENE CAS No. 4736-48-5

1,5,9-CYCLODODECATRIENE

Cat. No.: B7771765
CAS No.: 4736-48-5
M. Wt: 162.27 g/mol
InChI Key: ZOLLIQAKMYWTBR-MOLCZBCNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing trans,trans,trans-1,5,9-cyclododecatriene involves the cyclotrimerization of butadiene . This reaction is typically catalyzed by a mixture of nickel or chromium compounds and an organoaluminium co-catalyst . The reaction is carried out at temperatures ranging from 50°C to 150°C .

Industrial Production Methods: In industrial settings, the production of trans,trans,trans-1,5,9-cyclododecatriene is achieved through similar cyclotrimerization processes. The use of titanium tetrachloride and organoaluminium co-catalysts is common, with production capacities reaching up to 8000 tons per year .

Properties

IUPAC Name

(1Z,5Z,9Z)-cyclododeca-1,5,9-triene
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InChI

InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2/b2-1-,9-7-,10-8-
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InChI Key

ZOLLIQAKMYWTBR-MOLCZBCNSA-N
Source PubChem
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Canonical SMILES

C1CC=CCCC=CCCC=C1
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Isomeric SMILES

C1/C=C\CC/C=C\CC/C=C\C1
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Molecular Formula

C12H18
Record name 1,5,9-CYCLODODECATRIENE
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DSSTOX Substance ID

DTXSID001032268
Record name cis,cis,cis-Cyclododeca-1,5,9-triene
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Molecular Weight

162.27 g/mol
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Physical Description

1,5,9-cyclododecatriene appears as a colorless liquid. Toxic by skin absorption and ingestion and irritating to skin and eyes. Used to make other chemicals., Colorless liquid; [CAMEO] Very faintly yellow clear liquid; [MSDSonline]
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Boiling Point

447.8 °F at 760 mmHg (USCG, 1999), 240 °C at 101.3 kPa
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Flash Point

160 °F (USCG, 1999), 71 °C, 88 °C closed cup
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Density

0.8925 (USCG, 1999) - Less dense than water; will float, 0.89 at 20 °C/20 °C, Density: 0.84 g/cu cm at 100 °C
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Vapor Pressure

0.08 [mmHg]
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Color/Form

Colorless, Liquid

CAS No.

4904-61-4, 4736-48-5, 2765-29-9, 676-22-2, 706-31-0
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Melting Point

-0.4 °F (USCG, 1999), -17 °C
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Synthesis routes and methods

Procedure details

A predried six ounce aerosol compatibility bottle equipped with a magnetic stirring bar was charged in a dry box with 0.17 g (0.20 mmol) of Ni2 (μ-PPh2)2 (PEt3)3, 10 ml of benzene and then capped. The capped bottle was removed from the dry box and 20.65 g (0.382 mol) of 1,3-butadiene was added. The bottle was heated in an oil bath as the contents were magnetically stirred. The temperature was gradually increased. After about one hour at a temperature of about 80° C. the pressure in the bottle was 93 psig. The absence of any observed pressure drop was taken to indicate that no significant reaction had yet ocurred. After heating for about 30 more minutes the temperature was about 118° C. and the pressure in the bottle about 160 psig. After one hour at this temperature, the pressure had fallen to 143 psig. The reaction mixture was then cooled. After being allowed to set at room temperature over the weekend the reaction mixture was heated to about 120° C. After about an hour at this temperature the pressure in the bottle had dropped from 110 psig to 20 psig. The reaction mixture was then cooled and an additional 19.23 g (0.356 mol) of 1,3-butadiene was added. The reaction mixture was then reheated to 120° C. After about 2 more hours at 120° C., the pressure again decreased to about 20 psig. The reaction mixture was then again cooled and a further 29.67 g (0.549 mol) of 1,3-butadiene was added. After heating this mixture for about two more hours at 120° C. the pressure dropped to about 38 psig. The reaction was then terminated although the solution still retained its homogeneous dark green appearance. The mixture was then exposed to air to destroy the catalyst and filtered. The filtrate was distilled to afford 28.7 g of 1,5-cyclooctadiene, 5.7 g of 1,5,9-cyclododecatriene, and other products.
[Compound]
Name
(μ-PPh2)2 (PEt3)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20.65 g
Type
reactant
Reaction Step Two
Quantity
19.23 g
Type
reactant
Reaction Step Three
Quantity
29.67 g
Type
reactant
Reaction Step Four
Name
1,5-cyclooctadiene
Name
1,5,9-cyclododecatriene

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,5,9-CYCLODODECATRIENE
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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